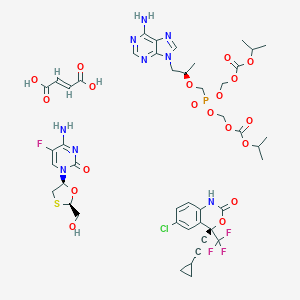

ATRIPLA

Description

Properties

IUPAC Name |

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid;(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N5O10P.C14H9ClF3NO2.C8H10FN3O3S.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8;9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);3-4,7-8H,1-2H2,(H,19,20);1,5-6,13H,2-3H2,(H2,10,11,14);1-2H,(H,5,6)(H,7,8)/b;;;2-1+/t14-;13-;5-,6+;/m100./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRMCFDXPIEYGX-NWRGJBOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53ClF4N9O19PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1198.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-50-2 | |

| Record name | Efavirenz-emtricitabine-tenofovir disoproxil fumarate mixt. | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efavirenz mixture with emtricitabine, tenofovir and disoproxil fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0731772502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Efavirenz: A Deep Dive into the Non-Competitive Inhibition of HIV-1 Reverse Transcriptase

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Efavirenz (B1671121) (EFV) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the nascent viral DNA, Efavirenz employs a non-competitive mechanism of inhibition. This technical guide provides an in-depth exploration of the molecular interactions, enzyme kinetics, and experimental methodologies related to the non-competitive inhibition of HIV-1 reverse transcriptase (RT) by Efavirenz.

Core Mechanism of Non-Competitive Inhibition

Efavirenz inhibits HIV-1 RT through an allosteric mechanism. It binds to a hydrophobic pocket located approximately 10 Å away from the polymerase active site in the p66 subunit of the enzyme.[1][2] This binding site, often referred to as the NNRTI binding pocket (NNIBP), is distinct from the substrate-binding site for deoxynucleoside triphosphates (dNTPs) and the template-primer complex.

The binding of Efavirenz to this allosteric site induces significant conformational changes in the enzyme, which ultimately render the polymerase active site non-functional.[3] This structural alteration disrupts the catalytic efficiency of the enzyme without directly competing with the natural substrates for binding. Consequently, Efavirenz can inhibit the enzyme regardless of the concentration of dNTPs, a hallmark of non-competitive inhibition.

Recent studies have revealed a more complex inhibitory profile, suggesting that at lower concentrations (5 to 50 nM), Efavirenz acts as a purely uncompetitive inhibitor, while at higher concentrations (50 to 500 nM), it exhibits mixed noncompetitive inhibition.[4] This indicates that Efavirenz may have a higher affinity for the enzyme-substrate complex than for the free enzyme under certain conditions.[4]

Quantitative Inhibition Data

The potency of Efavirenz as an inhibitor of HIV-1 RT has been quantified through various in vitro assays. The following tables summarize key quantitative data for wild-type and mutant forms of the enzyme.

| Parameter | Value | Virus/Enzyme Type | Reference(s) |

| Ki | 2.93 nM | Wild-type HIV-1 RT | [5] |

| IC50 | ~1.4 µM | HIV-1 RT (in vitro assay) | [6] |

| IC50 | 0.51 ng/mL | Wild-type HIV-1 | [7][8] |

| IC95 | 1.5 nM | Wild-type HIV-1 (cell culture) | [5] |

| EC90-95 | 1.7 to 25 nM | Various cell types | [9] |

Table 1: Inhibition constants of Efavirenz against wild-type HIV-1 RT.

| RT Mutation | Effect on Efavirenz Susceptibility | Reference(s) |

| K103N | Most prevalent resistance mutation, significantly reduces susceptibility. | [10][11] |

| L100I | Reduces susceptibility. | [10] |

| Y181C | Reduces susceptibility. | [10] |

| Y188L | Reduces susceptibility. | [10] |

| V108I | Contributes to resistance, often in combination with other mutations. | [10] |

| P225H | Contributes to resistance, often in combination with other mutations. | [10] |

Table 2: Impact of common HIV-1 RT mutations on Efavirenz activity.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric ELISA-based)

This protocol outlines a common method for determining the inhibitory activity of compounds like Efavirenz against HIV-1 RT. The assay measures the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a new DNA strand, which is quantified using an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and Oligo(dT) primer

-

dNTP mix (containing DIG-dUTP and Biotin-dUTP)

-

Lysis Buffer

-

Reaction Buffer

-

Wash Buffer

-

Streptavidin-coated 96-well plates

-

Anti-DIG-HRP conjugate

-

HRP substrate (e.g., ABTS)

-

Stop Solution

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of all buffers, dNTPs, and the HIV-1 RT enzyme according to the manufacturer's instructions. Prepare serial dilutions of Efavirenz (or other test inhibitors) in the appropriate buffer.

-

Reaction Setup:

-

In a 96-well reaction plate, add the reaction mix containing the reaction buffer, dNTPs, and the poly(A)-oligo(dT) template-primer to each well.

-

Add the serially diluted Efavirenz to the test wells.

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

-

Enzyme Reaction: Initiate the reverse transcription reaction by adding the diluted HIV-1 RT to all wells except the negative control.

-

Incubation: Incubate the reaction plate at 37°C for 1-2 hours.

-

Capture of DNA Product: Transfer the reaction mixtures to a streptavidin-coated microplate. Incubate at 37°C for 1 hour to allow the biotin-labeled DNA to bind to the streptavidin.

-

Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Antibody Conjugate Incubation: Add the anti-DIG-HRP conjugate to each well and incubate at 37°C for 45 minutes.

-

Washing: Repeat the washing steps to remove the unbound antibody conjugate.

-

Signal Development: Add the HRP substrate to each well and incubate at room temperature until a color change is observed.

-

Stopping the Reaction: Add the stop solution to each well.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each Efavirenz concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Non-Competitive Inhibition

Caption: Mechanism of Efavirenz non-competitive inhibition of HIV-1 RT.

Experimental Workflow for HIV-1 RT Inhibition Assay

Caption: Workflow for a colorimetric HIV-1 RT inhibition assay.

Conclusion

Efavirenz remains a critical tool in the fight against HIV-1, and its mechanism of non-competitive inhibition serves as a paradigm for allosteric drug action. By binding to a site remote from the catalytic center, Efavirenz induces conformational changes that effectively shut down the enzymatic activity of HIV-1 reverse transcriptase. A thorough understanding of its interaction with the enzyme, including the quantitative aspects of its inhibitory potential and the impact of resistance mutations, is essential for the ongoing development of novel and more durable antiretroviral therapies. The experimental protocols provided herein offer a foundation for researchers to further investigate the nuances of NNRTI action and to screen for the next generation of HIV-1 inhibitors.

References

- 1. rcsb.org [rcsb.org]

- 2. Efavirenz Pharmacokinetics and Human Immunodeficiency Virus Type 1 (HIV-1) Viral Suppression Among Patients Receiving Tuberculosis Treatment Containing Daily High-Dose Rifapentine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacokinetics of efavirenz (EFV) alone and in combination therapy with nelfinavir (NFV) in HIV-1 infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. xpressbio.com [xpressbio.com]

- 7. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Human Immunodeficiency Virus Type 1 Mutations Selected in Patients Failing Efavirenz Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Efavirenz, Emtricitabine, and Tenofovir Disoproxil Fumarate: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

The fixed-dose combination of efavirenz (B1671121) (EFV), emtricitabine (B123318) (FTC), and tenofovir (B777) disoproxil fumarate (B1241708) (TDF) has been a cornerstone of antiretroviral therapy for the management of Human Immunodeficiency Virus type 1 (HIV-1) infection. This technical guide provides a comprehensive overview of the pharmacokinetic profile of this combination, focusing on data relevant to researchers, scientists, and professionals in drug development.

Executive Summary

This document details the absorption, distribution, metabolism, and excretion of the individual components of the efavirenz/emtricitabine/tenofovir DF fixed-dose combination. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily metabolized by the cytochrome P450 (CYP) system, with CYP2B6 playing a major role. Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI), undergoes minimal metabolism and is primarily excreted unchanged in the urine. Tenofovir disoproxil fumarate is a prodrug of tenofovir, which is hydrolyzed to its active form and subsequently phosphorylated intracellularly. This guide presents key pharmacokinetic parameters in structured tables, details common experimental methodologies for their determination, and provides visual representations of metabolic pathways and experimental workflows.

Pharmacokinetic Parameters

The pharmacokinetic properties of efavirenz, emtricitabine, and tenofovir have been extensively studied, both as individual agents and as a fixed-dose combination. The following tables summarize the steady-state pharmacokinetic parameters for the standard adult doses of 600 mg efavirenz, 200 mg emtricitabine, and 300 mg tenofovir DF administered once daily.

Table 1: Steady-State Pharmacokinetic Parameters of Efavirenz (600 mg once daily)

| Parameter | Mean Value (± SD) or Range | Unit |

| Cmax | 12.9 ± 3.7 | µM |

| Cmin | 5.6 ± 3.2 | µM |

| AUC(0-24h) | 184 ± 73 | µM·h |

| Tmax | 3 - 5 | hours |

| Half-life (t1/2) | 40 - 55 | hours |

Data compiled from multiple sources. Values can vary based on patient populations and study designs.[1]

Table 2: Steady-State Pharmacokinetic Parameters of Emtricitabine (200 mg once daily)

| Parameter | Mean Value (± SD) | Unit |

| Cmax | 1.8 ± 0.7 | µg/mL |

| Cmin | 0.09 ± 0.07 | µg/mL |

| AUC(0-24h) | 10.0 ± 3.1 | µg·h/mL |

| Tmax | 1 - 2 | hours |

| Half-life (t1/2) | ~10 | hours |

Data compiled from multiple sources.[2][3]

Table 3: Steady-State Pharmacokinetic Parameters of Tenofovir (from 300 mg Tenofovir DF once daily)

| Parameter | Mean Value (± SD) or Approx. Value | Unit |

| Cmax | ~300 | ng/mL |

| Cmin | Not consistently reported | ng/mL |

| AUC(0-24h) | ~3000 | ng·h/mL |

| Tmax | 1 - 3 | hours |

| Half-life (t1/2) | ~17 | hours |

Data compiled from multiple sources. Tenofovir DF is a prodrug; parameters are for the active moiety, tenofovir.[4][5][6]

Bioequivalence studies have demonstrated that the single-tablet, fixed-dose combination of efavirenz/emtricitabine/tenofovir DF is bioequivalent to the administration of the individual components.[7][8]

Metabolic Pathways and Mechanisms of Action

The distinct metabolic pathways of the three components contribute to their combined efficacy and safety profile.

Efavirenz Metabolism

Efavirenz is extensively metabolized in the liver, primarily by CYP2B6, with a smaller contribution from CYP3A4.[1][9] The major metabolic pathway is the hydroxylation of efavirenz to 8-hydroxyefavirenz, which is subsequently glucuronidated and excreted.[9] Efavirenz is also known to be an inducer of CYP3A4, which can lead to drug-drug interactions.[1]

Emtricitabine Metabolism and Action

Emtricitabine is a synthetic nucleoside analog of cytidine. It is minimally metabolized in the liver.[3] Its primary mechanism of action involves intracellular phosphorylation to its active triphosphate form, emtricitabine 5'-triphosphate. This active metabolite is incorporated into the growing viral DNA chain by HIV reverse transcriptase, leading to chain termination and inhibition of viral replication. The majority of an emtricitabine dose is excreted unchanged in the urine through glomerular filtration and active tubular secretion.[3]

Tenofovir Disoproxil Fumarate Metabolism and Action

Tenofovir DF is an ester prodrug of tenofovir. Following oral administration, it is rapidly absorbed and hydrolyzed by plasma and tissue esterases to tenofovir. Tenofovir is then taken up by cells and undergoes intracellular phosphorylation by cellular kinases to its active metabolite, tenofovir diphosphate (B83284).[10] Tenofovir diphosphate is a competitive inhibitor of HIV reverse transcriptase and also acts as a chain terminator upon incorporation into viral DNA. Tenofovir is primarily eliminated unchanged by the kidneys through a combination of glomerular filtration and active tubular secretion.

Experimental Protocols

The determination of pharmacokinetic parameters for this drug combination relies on robust and validated bioanalytical methods.

Bioanalytical Method for Plasma Concentration

A widely accepted method for the simultaneous quantification of efavirenz, emtricitabine, and tenofovir in human plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation, often with a solvent like methanol (B129727) or acetonitrile (B52724), followed by centrifugation to remove precipitated proteins. An internal standard is added prior to precipitation for accurate quantification.

-

Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. A reverse-phase C18 column is commonly used to separate the analytes from endogenous plasma components. The mobile phase usually consists of a mixture of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient elution mode.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized, typically using electrospray ionization (ESI) in positive ion mode. Quantification is achieved by selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.[11][12]

In Vitro Metabolism Studies (Efavirenz)

-

System: Human liver microsomes (HLMs) are commonly used as an in vitro system to study the metabolism of efavirenz.

-

Incubation: Efavirenz is incubated with HLMs in the presence of an NADPH-generating system (to support CYP450 activity) at 37°C.

-

Analysis: At various time points, the reaction is quenched, and the mixture is analyzed by LC-MS/MS to identify and quantify the formation of metabolites, such as 8-hydroxyefavirenz.[9][13][14]

Intracellular Phosphorylation Assays (Emtricitabine and Tenofovir)

-

System: Peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are used.

-

Incubation: Cells are incubated with emtricitabine or tenofovir at various concentrations and for different durations.

-

Extraction and Analysis: The cells are lysed, and the intracellular contents are extracted. The phosphorylated metabolites (emtricitabine triphosphate and tenofovir diphosphate) are then quantified using LC-MS/MS or other sensitive analytical techniques.[15][16]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study of the efavirenz/emtricitabine/tenofovir DF combination.

Conclusion

The pharmacokinetic profiles of efavirenz, emtricitabine, and tenofovir disoproxil fumarate are well-characterized and support their co-formulation into a single, once-daily tablet. Understanding the distinct metabolism and disposition of each component is crucial for anticipating potential drug-drug interactions and for the development of future antiretroviral therapies. The methodologies outlined in this guide provide a framework for the continued investigation of these and other antiretroviral agents.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. tga.gov.au [tga.gov.au]

- 3. Emtricitabine | Johns Hopkins ABX Guide [hopkinsguides.com]

- 4. Single-Dose and Steady-State Pharmacokinetics of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single-dose and steady-state pharmacokinetics of tenofovir disoproxil fumarate in human immunodeficiency virus-infected children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioequivalence of efavirenz/emtricitabine/tenofovir disoproxil fumarate single-tablet regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioequivalence of Efavirenz/Emtricitabine/Tenofovir Disoproxil Fumarate Single-Tablet Regimen | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genetic Variation of the Kinases That Phosphorylate Tenofovir and Emtricitabine in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Conversion of Tenofovir and Emtricitabine to Their Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the intracellular metabolic pathways of tenofovir (B777) and emtricitabine (B123318), two cornerstone nucleos(t)ide reverse transcriptase inhibitors (NRTIs) in the management of HIV infection. The document details the enzymatic conversions, presents quantitative data on metabolite concentrations and kinetics, outlines experimental protocols for their study, and provides visual representations of the key processes.

Introduction

Tenofovir and emtricitabine are administered as prodrugs that must be anabolized within host cells to their pharmacologically active triphosphate forms. These active metabolites, tenofovir diphosphate (B83284) (TFV-DP) and emtricitabine triphosphate (FTC-TP), act as competitive inhibitors of HIV reverse transcriptase, leading to chain termination of viral DNA synthesis. Understanding the intracellular conversion mechanisms is paramount for optimizing drug efficacy, minimizing toxicity, and developing novel antiretroviral agents.

Tenofovir is available in two primary prodrug formulations: tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF). While both ultimately deliver tenofovir to target cells, their initial activation pathways differ significantly, impacting plasma drug concentrations and intracellular accumulation. Emtricitabine, a synthetic nucleoside analog of cytidine (B196190), undergoes a three-step phosphorylation cascade to become active.

Intracellular Metabolic Pathways

Tenofovir

The intracellular activation of tenofovir from its prodrugs involves initial hydrolysis followed by two phosphorylation steps.

Initial Hydrolysis of Tenofovir Prodrugs:

-

Tenofovir Disoproxil Fumarate (TDF): TDF is predominantly converted to tenofovir in the plasma by plasma esterases before entering target cells[1].

-

Tenofovir Alafenamide (TAF): TAF is more stable in plasma and is primarily hydrolyzed intracellularly to tenofovir. This conversion is mediated by cathepsin A (CatA) in peripheral blood mononuclear cells (PBMCs) and by carboxylesterase 1 (CES1) in hepatocytes[1][2][3][4][5]. This targeted intracellular activation leads to higher intracellular concentrations of tenofovir and lower systemic plasma levels compared to TDF[1].

Phosphorylation of Tenofovir:

Once tenofovir is present within the cell, it undergoes two sequential phosphorylation steps to form the active tenofovir diphosphate (TFV-DP).

-

Tenofovir to Tenofovir Monophosphate (TFV-MP): This initial phosphorylation is catalyzed by adenylate kinase 2 (AK2) in PBMCs, vaginal tissue, and colorectal tissue[6][7].

-

Tenofovir Monophosphate (TFV-MP) to Tenofovir Diphosphate (TFV-DP): The second phosphorylation is tissue-specific:

-

In PBMCs and vaginal tissue, this step is carried out by pyruvate kinase muscle (PKM) and pyruvate kinase, liver and red blood cell (PKLR) [6][7].

-

In colorectal tissue, creatine (B1669601) kinase, muscle (CKM) is the primary enzyme responsible[6][7].

-

Brain-type creatine kinase (CKB) has also been shown to catalyze the formation of TFV-DP in vitro[8].

-

Emtricitabine

Emtricitabine (FTC) is a nucleoside analog that requires three phosphorylation steps to be converted to its active triphosphate form, emtricitabine triphosphate (FTC-TP)[9].

-

Emtricitabine to Emtricitabine Monophosphate (FTC-MP): This first phosphorylation is catalyzed by deoxycytidine kinase (dCK) [9][10].

-

Emtricitabine Monophosphate (FTC-MP) to Emtricitabine Diphosphate (FTC-DP): The second step is mediated by thymidine (B127349) kinase 1 (TK1) [9].

-

Emtricitabine Diphosphate (FTC-DP) to Emtricitabine Triphosphate (FTC-TP): The final phosphorylation to the active metabolite is carried out by cytidine monophosphate kinase 1 (CMPK1) and phosphoglycerate kinase 1 (PGK1) [9].

Quantitative Data

Intracellular Concentrations of Active Metabolites

The intracellular concentrations of TFV-DP and FTC-TP can vary depending on the tenofovir prodrug used, the cell type, and the dosing regimen.

| Metabolite | Prodrug | Cell Type | Concentration (fmol/106 cells) | Reference |

| TFV-DP | TDF | PBMCs | 90.7 (mean) | [8] |

| TDF | PBMCs | 95 (85-106) | [10] | |

| TDF | Rectal Mononuclear Cells | 1,450 (898-2,340) | [10] | |

| TDF | Cervical Cells | 111 (64-194) | [10] | |

| TAF | PBMCs | 834.7 (geometric mean) | [3] | |

| FTC-TP | FTC | PBMCs | 5,700 (5,200-6,100) | [10] |

| FTC | Cervical Cells | 7,000 (2,000-19,000) | [10] | |

| FTC | Rectal Mononuclear Cells | 800 (600-1,100) | [10] |

Intracellular Half-Life of Active Metabolites

The prolonged intracellular half-life of the active metabolites contributes to the forgiveness of missed doses.

| Metabolite | Intracellular Half-life | Reference |

| TFV-DP | 87 hours | [8] |

| 150 hours (median) | [11] | |

| FTC-TP | Not explicitly stated in the provided results. |

Enzyme Kinetic Parameters

Kinetic parameters for the enzymes involved in the phosphorylation of tenofovir and emtricitabine are crucial for understanding the efficiency of their activation. Data is limited for some of these reactions.

Tenofovir Phosphorylation:

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Creatine Kinase (CK) | Tenofovir Monophosphate | Not explicitly stated in the provided results. | Rate is ~45-fold lower than with ADP | Not explicitly stated in the provided results. | [12] |

| Pyruvate Kinase (PK) | Tenofovir Monophosphate | Not explicitly stated in the provided results. | Rate is ~1000-fold lower than with ADP | Not explicitly stated in the provided results. | [12] |

| Adenylate Kinase 2 (AK2) | Tenofovir | Not Reported | Not Reported | Not Reported |

Emtricitabine Phosphorylation:

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Deoxycytidine Kinase (dCK) | Emtricitabine | Not explicitly stated, but similar analogs have Km values in the low µM range. | Not Reported | Not Reported | [10][13] |

| Thymidine Kinase 1 (TK1) | Emtricitabine Monophosphate | Not Reported | Not Reported | Not Reported | |

| CMPK1 | Emtricitabine Diphosphate | Not Reported | Not Reported | Not Reported | |

| PGK1 | Emtricitabine Diphosphate | Not Reported | Not Reported | Not Reported |

Experimental Protocols

Quantification of Intracellular TFV-DP and FTC-TP by LC-MS/MS

This protocol outlines a general procedure for the quantification of intracellular tenofovir diphosphate and emtricitabine triphosphate in peripheral blood mononuclear cells (PBMCs).

Methodology Details:

-

PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). The cell pellet is washed and counted.

-

Cell Lysis and Metabolite Extraction: A known number of cells are lysed, and intracellular metabolites are extracted, typically using a cold organic solvent mixture like 80:20 methanol:water. This step also serves to precipitate proteins.

-

Solid-Phase Extraction (SPE): Anion-exchange SPE is often employed to separate the negatively charged phosphate (B84403) metabolites (TFV-MP, TFV-DP, FTC-MP, FTC-DP, FTC-TP) from the parent nucleos(t)ides and other cellular components.

-

Enzymatic Dephosphorylation (for TFV-DP): For the indirect quantification of TFV-DP, the isolated diphosphate is treated with an enzyme like alkaline phosphatase to convert it to tenofovir, which is more amenable to chromatographic analysis.

-

Sample Cleanup: The sample is further purified and concentrated, often using another round of SPE, to remove salts and other interfering substances.

-

LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography-tandem mass spectrometry system.

-

Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate the analyte of interest from other components.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for sensitive and specific detection.

-

-

Quantification: The concentration of the analyte is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard added at the beginning of the sample preparation.

In Vitro Enzyme Kinetic Assays

Determining the kinetic parameters of the phosphorylating enzymes involves incubating the purified enzyme with varying concentrations of the substrate (e.g., tenofovir monophosphate) and a phosphate donor (e.g., ATP), and measuring the rate of product formation.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinantly express and purify the kinase of interest. Prepare solutions of the nucleos(t)ide substrate at various concentrations.

-

Reaction Mixture: In a microplate or reaction tube, combine the enzyme, substrate, ATP, and necessary cofactors (e.g., MgCl₂) in a suitable reaction buffer.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Reaction Quenching: Stop the reaction, for example, by adding a strong acid or a cold organic solvent.

-

Product Quantification: Measure the amount of product formed using a suitable analytical method, such as HPLC or LC-MS/MS.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax (from which kcat can be calculated).

Conclusion

The intracellular conversion of tenofovir and emtricitabine to their active diphosphate and triphosphate metabolites, respectively, is a complex and highly regulated process involving multiple host cell kinases. The efficiency of these enzymatic steps can vary between different cell types and tissues, influencing the local concentration of the active drugs and potentially impacting their antiviral efficacy. A thorough understanding of these metabolic pathways, supported by robust quantitative data and detailed experimental methodologies, is essential for the continued development and optimization of antiretroviral therapies. This guide provides a comprehensive resource for professionals in the field to aid in these endeavors.

References

- 1. Pretreatment deoxycytidine kinase levels predict in vivo gemcitabine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Genetic Variants of the Kinases That Activate Tenofovir in a Compartment-specific Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic Variation of the Kinases That Phosphorylate Tenofovir and Emtricitabine in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of temperature on the kinetics and stability of mesophilic and thermophilic 3-phosphoglycerate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tenofovir Activating Kinases May Impact the Outcome of HIV Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tenofovir Activation is Diminished in the Brain and Liver of Creatine Kinase Brain-Type Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selectivity of kinases on the activation of tenofovir, an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic studies on 2',2'-difluorodeoxycytidine (Gemcitabine) with purified human deoxycytidine kinase and cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antiviral Activity of ATRIPLA® Components Against Diverse HIV-1 Clades

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATRIPLA®, a fixed-dose combination tablet, represents a significant milestone in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Comprising efavirenz (B1671121) (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), and emtricitabine (B123318) (FTC) and tenofovir (B777) disoproxil fumarate (B1241708) (TDF), both nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), this compound® offers a simplified, once-daily regimen. This guide provides a detailed technical overview of the in vitro antiviral activity of its constituent components against the diverse genetic landscape of HIV-1 clades. Understanding the clade-specific efficacy of these agents is paramount for global antiretroviral strategies and the development of next-generation therapies.

Mechanisms of Action

The three active components of this compound® target the HIV-1 reverse transcriptase (RT) enzyme, a critical catalyst in the viral replication cycle, through distinct but complementary mechanisms.[1]

1.1. Efavirenz (EFV)

Efavirenz is a non-competitive inhibitor of HIV-1 RT.[2] It binds to a hydrophobic pocket in the RT enzyme, distinct from the active site.[3] This binding induces a conformational change in the enzyme, thereby allosterically inhibiting its DNA polymerase activity and halting the conversion of viral RNA into DNA.[2][3]

1.2. Emtricitabine (FTC)

Emtricitabine is a synthetic nucleoside analog of cytidine.[4] It is intracellularly phosphorylated by host cell kinases to its active triphosphate form, emtricitabine 5'-triphosphate.[4] This active metabolite competes with the natural substrate, deoxycytidine 5'-triphosphate, for incorporation into the growing viral DNA chain by RT.[4] Once incorporated, the lack of a 3'-hydroxyl group on the emtricitabine moiety results in the termination of DNA chain elongation.[5]

1.3. Tenofovir Disoproxil Fumarate (TDF)

TDF is a prodrug of tenofovir, an acyclic nucleoside phosphonate (B1237965) analog of adenosine (B11128) monophosphate. Following oral administration, TDF is converted to tenofovir, which is then phosphorylated by cellular enzymes to its active metabolite, tenofovir diphosphate (B83284). Tenofovir diphosphate acts as a competitive inhibitor of HIV-1 RT, competing with deoxyadenosine (B7792050) 5'-triphosphate. Its incorporation into the viral DNA chain leads to termination of DNA synthesis.

Quantitative Antiviral Activity Against HIV-1 Clades

The in vitro antiviral activity of efavirenz, emtricitabine, and tenofovir has been evaluated against a broad range of HIV-1 clades. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit 50% of viral replication. It is important to note that these values can vary depending on the specific viral isolate and the cell line used in the assay.

Table 1: In Vitro Antiviral Activity of Efavirenz against Diverse HIV-1 Clades

| HIV-1 Clade/Subtype | EC90-95 (nM) in various cell lines | Reference |

| Wild-type laboratory and clinical isolates (Clade B) | 1.7 - 25 | [6] |

| A, AE, AG, C, D, F, G, J, N | Active | [3][7] |

| Group O | Reduced Activity | [3][7] |

Table 2: In Vitro Antiviral Activity of Emtricitabine against Diverse HIV-1 Clades

| HIV-1 Clade/Subtype | EC50 (µM) | Reference |

| A, B, C, D, E, F, G | 0.007 - 0.075 | [2][4] |

Table 3: In Vitro Antiviral Activity of Tenofovir against Diverse HIV-1 Clades

| HIV-1 Clade/Subtype | IC50 (µM) | Reference |

| A, B, C, D, E, F, G, O | 0.5 - 2.2 | [8] |

Experimental Protocols for Antiviral Activity Assessment

The determination of the in vitro antiviral activity of the this compound® components against different HIV-1 clades is typically performed using cell-based assays. A common and robust method is the single-cycle infectivity assay using a reporter cell line, such as TZM-bl cells.

Phenotypic Drug Susceptibility Assay using TZM-bl Reporter Cells

This assay measures the ability of a drug to inhibit the infection of TZM-bl cells by HIV-1. TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[9][10]

Materials:

-

Cells: TZM-bl cells

-

Viruses: Laboratory-adapted strains or clinical isolates of different HIV-1 clades.

-

Compounds: Efavirenz, Emtricitabine, Tenofovir.

-

Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, DEAE-dextran, luciferase assay reagent, and a luminometer.

Protocol:

-

Cell Seeding: Plate TZM-bl cells in 96-well microplates at an appropriate density and incubate overnight to allow for cell adherence.

-

Compound Dilution: Prepare serial dilutions of the test compounds (efavirenz, emtricitabine, or tenofovir) in cell culture medium.

-

Virus Preparation: Dilute the viral stock of the desired HIV-1 clade to a predetermined titer that yields a sufficient signal in the assay.

-

Infection: Add the diluted virus to the wells containing the serially diluted compounds.

-

Incubation: Incubate the plates for 48 hours to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.

-

Luciferase Assay: Following incubation, lyse the cells and add a luciferase substrate.

-

Data Acquisition: Measure the luminescence using a luminometer. The light intensity is proportional to the level of viral replication.

-

Data Analysis: Calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Mechanisms and Workflows

Diagrams of Drug Mechanisms

Caption: Mechanism of action of Efavirenz.

Caption: Mechanism of action of Emtricitabine and Tenofovir DF.

Experimental Workflow Diagram

Caption: Workflow for an in vitro HIV-1 drug susceptibility assay.

Impact of Resistance Mutations

The emergence of drug resistance is a significant challenge in HIV-1 therapy. Specific amino acid substitutions in the reverse transcriptase enzyme can reduce the susceptibility of the virus to the components of this compound®.

-

Efavirenz: The most common resistance mutation associated with efavirenz is K103N. Other mutations include L100I, Y181C/I, and G190A/S.

-

Emtricitabine: The M184V/I mutation is the primary mutation conferring resistance to emtricitabine and lamivudine.

-

Tenofovir: The K65R mutation is the signature resistance mutation for tenofovir.

The presence of these mutations can significantly increase the EC50/IC50 values, necessitating changes in antiretroviral regimens. Genotypic and phenotypic resistance testing are crucial tools for monitoring treatment efficacy and guiding therapeutic decisions.[11]

Conclusion

The components of this compound®—efavirenz, emtricitabine, and tenofovir disoproxil fumarate—exhibit potent in vitro antiviral activity against a wide array of HIV-1 clades. This broad-spectrum activity underscores their importance in global HIV-1 treatment strategies. However, the potential for clade-specific differences in susceptibility and the emergence of drug resistance highlight the ongoing need for vigilant monitoring and continued research into novel antiretroviral agents. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to combat the global HIV-1 pandemic.

References

- 1. HIV-1 Antiretroviral Resistance: Scientific Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Resistance to reverse transcriptase inhibitors used in the treatment and prevention of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenotypic Susceptibilities to Tenofovir in a Large Panel of Clinically Derived Human Immunodeficiency Virus Type 1 Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring HIV neutralization in a luciferase reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Production and use of HIV-1 luciferase reporter viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid and Simple Phenotypic Assay for Drug Susceptibility of Human Immunodeficiency Virus Type 1 Using CCR5-Expressing HeLa/CD4+ Cell Clone 1-10 (MAGIC-5) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

The Molecular Machinery of ATRIPLA®: A Technical Guide to Viral Suppression and Immune Restoration

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATRIPLA®, a fixed-dose combination of efavirenz (B1671121) (EFV), emtricitabine (B123318) (FTC), and tenofovir (B777) disoproxil fumarate (B1241708) (TDF), represents a cornerstone in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound® achieves profound viral load reduction and facilitates the restoration of CD4+ T cell populations. We will dissect the distinct yet synergistic actions of its three components on the HIV-1 reverse transcriptase, present key quantitative data from seminal clinical studies, and delineate the cellular processes underlying immune reconstitution. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of antiretroviral drug development and HIV-1 pathogenesis.

Introduction: The Triple-Threat Strategy of this compound®

The advent of combination antiretroviral therapy (cART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. This compound® simplifies complex treatment regimens by co-formulating three potent antiretroviral agents into a single daily pill, enhancing patient adherence and therapeutic efficacy. The success of this compound® lies in its multi-pronged attack on a critical enzyme in the HIV-1 life cycle: reverse transcriptase (RT). By employing two different mechanisms of RT inhibition, this compound® establishes a high barrier to the development of viral resistance.

This guide will elucidate the intricate molecular interactions of each component of this compound® with HIV-1 RT, the subsequent impact on viral replication, and the downstream effects on the host immune system, particularly the recovery of vital CD4+ T cells.

Molecular Mechanism of Viral Load Reduction

The primary therapeutic effect of this compound®—the dramatic reduction in plasma HIV-1 RNA—is achieved through the concerted inhibition of HIV-1 reverse transcriptase by its three active components. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI), while emtricitabine and tenofovir are classified as a nucleoside reverse transcriptase inhibitor (NRTI) and a nucleotide reverse transcriptase inhibitor (NtRTI), respectively.

Efavirenz: The Allosteric Disruptor

Efavirenz is a non-competitive inhibitor of HIV-1 RT.[1][2] Unlike NRTIs, it does not require intracellular phosphorylation to become active and does not compete with natural deoxynucleoside triphosphates (dNTPs). Instead, efavirenz binds to a hydrophobic pocket on the p66 subunit of the RT enzyme, distinct from the active site.[3] This allosteric binding induces a conformational change in the enzyme, distorting the active site and rendering it catalytically inactive.[1] This prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step for viral replication.[1][4]

Emtricitabine and Tenofovir: The Chain Terminators

Emtricitabine and tenofovir disoproxil fumarate are prodrugs that require intracellular phosphorylation to their active triphosphate and diphosphate (B83284) forms, respectively, to exert their antiviral activity.[5][6]

-

Emtricitabine (FTC): A synthetic nucleoside analog of cytidine, FTC is phosphorylated by host cell kinases to emtricitabine 5'-triphosphate (FTC-TP).[5]

-

Tenofovir Disoproxil Fumarate (TDF): An acyclic nucleotide analog of adenosine (B11128) monophosphate, TDF is hydrolyzed to tenofovir, which is then phosphorylated by cellular kinases to tenofovir diphosphate (TFV-DP).[6]

Both FTC-TP and TFV-DP act as competitive inhibitors of HIV-1 RT, competing with the natural substrates deoxycytidine triphosphate (dCTP) and deoxyadenosine (B7792050) triphosphate (dATP), respectively.[5][6] Upon incorporation into the nascent viral DNA strand by RT, they act as chain terminators because they lack the 3'-hydroxyl group necessary to form the next phosphodiester bond, thus halting DNA synthesis.[5][6]

Quantitative Data on Antiviral Efficacy

The synergistic action of these three drugs results in potent and durable suppression of HIV-1 replication. The following tables summarize key in vitro inhibitory concentrations and clinical efficacy data from pivotal studies.

Table 1: In Vitro Inhibitory Activity of this compound® Components

| Compound | Active Form | Target | Inhibition Constant (Ki) | IC50 / IC95 |

| Efavirenz | Efavirenz | HIV-1 RT | 2.93 nM[2][7][8] | IC95: 1.5 nM[2][7][8] |

| Emtricitabine | Emtricitabine 5'-triphosphate | HIV-1 RT | - | - |

| Tenofovir | Tenofovir diphosphate | HIV-1 RT | 0.022 µM (RNA-dependent)[1] | - |

| 1.55 µM (DNA-dependent)[1] |

Table 2: Clinical Efficacy of this compound® Components in Treatment-Naïve Patients (Study 934) [1]

| Outcome (Week 48) | Efavirenz + Emtricitabine/Tenofovir DF (n=257) | Efavirenz + Zidovudine/Lamivudine (n=254) |

| Viral Load < 400 copies/mL | 84% | 73% |

| Viral Load < 50 copies/mL | 80% | 70% |

| Mean Change in CD4+ Cell Count (cells/mm³) | +190 | +158 |

Molecular Mechanism of CD4+ Cell Increase: Immune Reconstitution

The increase in CD4+ T cell count observed during this compound® therapy is a direct consequence of the profound suppression of HIV-1 replication. This phenomenon, known as immune reconstitution, is a complex process involving multiple cellular and molecular events.

Halting CD4+ T Cell Destruction

HIV-1 preferentially infects and replicates in activated CD4+ T cells, leading to their direct killing (cytopathic effect) and indirect depletion through various mechanisms, including apoptosis of bystander cells. By potently inhibiting viral replication, this compound® significantly reduces the viral load, thereby interrupting the cycle of CD4+ T cell infection and destruction.

Phases of Immune Reconstitution

The recovery of CD4+ T cells occurs in two main phases:

-

Phase 1 (Rapid Increase): In the initial weeks of therapy, there is a rapid increase in the number of circulating CD4+ T cells. This is primarily due to the redistribution of memory T cells from lymphoid tissues back into the peripheral circulation.[9] The reduction in viral antigens and inflammation decreases T cell activation and trafficking to these tissues.

-

Phase 2 (Slower, Sustained Increase): This phase is characterized by a more gradual and sustained increase in CD4+ T cell numbers, largely driven by the production of new, naïve T cells from the thymus.[7] The reduction of HIV-induced thymic damage allows for improved thymopoiesis. The rate of this phase is often influenced by the patient's age and the degree of immune damage prior to treatment.

The Role of the Thymus and IL-7

The thymus plays a crucial role in the long-term reconstitution of a diverse T cell repertoire. Thymic output can be assessed by measuring T-cell receptor excision circles (TRECs), which are stable DNA byproducts of T cell receptor gene rearrangement in the thymus.[8] Successful antiretroviral therapy has been shown to lead to an increase in TREC levels, indicating renewed thymic activity.[10]

Interleukin-7 (IL-7) is a key cytokine for T cell homeostasis, promoting the survival and proliferation of T lymphocytes. In HIV infection, IL-7 levels are often elevated, likely as a compensatory mechanism for lymphopenia. The restoration of CD4+ T cell numbers with ART is associated with the normalization of IL-7 signaling pathways, contributing to the maintenance of the newly expanded T cell pool.[1]

Experimental Protocols

The following sections outline the general principles of the key experimental assays used to characterize the activity of the components of this compound®.

HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)

This assay is used to determine the inhibitory activity of a compound against HIV-1 RT.

-

Principle: A colorimetric or fluorometric assay is used to measure the amount of DNA synthesized by recombinant HIV-1 RT in the presence of a template-primer, dNTPs, and varying concentrations of the inhibitor. The reduction in DNA synthesis is proportional to the inhibitory activity of the compound.

-

General Procedure:

-

Reaction Setup: A reaction mixture containing a poly(A) RNA template annealed to an oligo(dT) primer, a mixture of dNTPs (including a labeled dUTP, e.g., with digoxigenin), and recombinant HIV-1 RT is prepared.

-

Inhibitor Addition: Serial dilutions of the test compound (e.g., efavirenz) are added to the reaction wells.

-

Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

-

Capture and Detection: The newly synthesized, labeled DNA is captured on a streptavidin-coated plate (via a biotin (B1667282) label on the primer or another dNTP). The amount of incorporated digoxigenin-labeled dUTP is then quantified using an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase), which generates a colorimetric signal upon addition of a substrate.

-

Data Analysis: The signal intensity is measured, and the IC50 value (the concentration of inhibitor that reduces RT activity by 50%) is calculated.

-

Chain Termination Assay (General Protocol)

This assay specifically demonstrates the chain-terminating property of NRTIs like emtricitabine and tenofovir.

-

Principle: A radiolabeled primer is extended by HIV-1 RT on a specific template sequence. The reaction is carried out in the presence of the active triphosphate/diphosphate form of the NRTI/NtRTI. The termination of DNA synthesis at specific positions corresponding to the incorporation of the drug analog is visualized by gel electrophoresis.

-

General Procedure:

-

Template-Primer Preparation: A DNA or RNA template is annealed to a 5'-radiolabeled DNA primer.

-

Reaction Mixture: The template-primer complex is incubated with HIV-1 RT, a mixture of dNTPs, and the active form of the NRTI/NtRTI (e.g., FTC-TP or TFV-DP).

-

Reaction Initiation and Termination: The reaction is initiated by the addition of MgCl2 and allowed to proceed for a defined time before being stopped by the addition of a quenching solution (e.g., formamide).

-

Gel Electrophoresis: The reaction products are separated by size on a denaturing polyacrylamide gel.

-

Visualization: The radiolabeled DNA fragments are visualized by autoradiography. The appearance of shorter DNA fragments at positions where the drug analog is incorporated confirms its chain-terminating activity.

-

Conclusion

This compound®'s remarkable efficacy in controlling HIV-1 infection stems from the synergistic and multi-faceted inhibition of a single, vital viral enzyme. The non-competitive, allosteric inhibition by efavirenz, coupled with the competitive, chain-terminating action of emtricitabine and tenofovir, creates a formidable barrier to viral replication. This potent antiviral activity is the catalyst for the restoration of the immune system, allowing for the recovery and maintenance of the CD4+ T cell population. A thorough understanding of these molecular mechanisms is paramount for the continued development of novel and improved antiretroviral therapies.

References

- 1. Adjuvant roles of interleukin-7 in enhancing T cell recovery during antiretroviral therapy for individuals with HIV: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Adjuvant roles of interleukin-7 in enhancing T cell recovery during antiretroviral therapy for individuals with HIV: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple and rapid determination of the enzyme kinetics of HIV-1 reverse transcriptase and anti-HIV-1 agents by a fluorescence based method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interleukin-7 biology in HIV disease and the path to immune reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

Efavirenz-Induced Mitochondrial Dysfunction in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efavirenz (B1671121) (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a widely prescribed antiretroviral drug for the treatment of human immunodeficiency virus (HIV) infection. Despite its efficacy, EFV is associated with a range of central nervous system (CNS) side effects, including dizziness, confusion, and neuropsychiatric disturbances. A growing body of evidence implicates mitochondrial dysfunction as a key mechanism underlying EFV-induced neurotoxicity. This technical guide provides a comprehensive overview of the molecular mechanisms by which EFV impairs mitochondrial function in neuronal cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

The CNS side effects of Efavirenz represent a significant clinical challenge, often impacting patient adherence to antiretroviral therapy.[1] Understanding the underlying pathophysiology is crucial for the development of safer therapeutic strategies. Mitochondria, the primary sites of cellular energy production and key regulators of cell death pathways, have emerged as a major target of EFV-induced toxicity in neurons.[2][3] EFV disrupts multiple facets of mitochondrial function, leading to a bioenergetic crisis and the activation of cell death programs.[4][5] This guide will delve into the specific effects of EFV on neuronal mitochondria, providing a detailed analysis of the experimental evidence.

Quantitative Analysis of Efavirenz-Induced Mitochondrial Impairment

The neurotoxic effects of Efavirenz are concentration-dependent, with clinically relevant concentrations inducing significant mitochondrial dysfunction.[2][4] The following tables summarize the key quantitative findings from in vitro studies on neuronal cell lines and primary neurons.

Table 1: Effect of Efavirenz on Neuronal ATP Levels

| Cell Type | Efavirenz Concentration (µM) | Exposure Time | ATP Level (% of Control) | Reference |

| SH-SY5Y Neuroblastoma | 25 | 24 hours | Drop in ATP production | [6] |

| Neural Stem Cells | 5 | 24 hours | ~78% | [7] |

| Neural Stem Cells | 10 | 24 hours | ~57% | [7] |

| Primary Neurons | Not specified | Not specified | Reduction in ATP levels | [6] |

| SweAPP N2a Cells | Not specified | Not specified | Significant decrease | [8] |

Table 2: Effect of Efavirenz on Mitochondrial Respiration in Neuronal Cells

| Cell Line | Efavirenz Concentration (µM) | Effect on Basal Respiration (% Reduction) | Effect on ATP-linked Respiration | Reference |

| Differentiated SH-SY5Y | 25 | 39.3% | Significant reduction | [2] |

| Glioblastoma U-251MG | 25 | 57.1% | Significant reduction | [2] |

Table 3: Efavirenz-Induced Changes in Mitochondrial Membrane Potential (MMP) and Reactive Oxygen Species (ROS)

| Cell Type | Efavirenz Concentration (µM) | Effect on MMP | Effect on ROS Generation | Reference |

| Neurons and Glial Cells | Clinically relevant concentrations | Undermined MMP | Enhanced ROS generation | [4] |

| SH-SY5Y and U-251MG | 10 | Lowered MMP | Not specified | [9] |

| Primary Neuron Cells | Not specified | Not specified | Significantly higher ROS | [8] |

| Neural Stem Cells | Not specified | Decreased MMP | Not specified | [7] |

Signaling Pathways and Molecular Mechanisms

Efavirenz triggers a cascade of events within neuronal cells, culminating in mitochondrial dysfunction and potential cell death. The primary mechanisms include direct inhibition of the electron transport chain, increased oxidative stress, and the induction of pro-apoptotic pathways.

Caption: Efavirenz signaling pathway leading to mitochondrial dysfunction.

Efavirenz directly inhibits Complex I of the mitochondrial electron transport chain.[9][10] This inhibition disrupts the flow of electrons, leading to two major consequences: a decrease in the mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS).[4] The reduction in ΔΨm impairs the ability of ATP synthase to produce ATP, resulting in a cellular energy deficit.[4][6] The surge in ROS contributes to oxidative stress, which can further damage mitochondrial components, including DNA, proteins, and lipids.[4][8]

In response to mitochondrial damage, cells can activate protective mechanisms such as autophagy, a process of cellular self-cleaning.[6] Specifically, mitophagy, the selective removal of damaged mitochondria, is induced.[6] However, if the damage is too severe, pro-apoptotic pathways are initiated.[7] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-3 and the execution of the apoptotic program.[7] Furthermore, in glial cells, Efavirenz can promote the expression of inducible nitric oxide synthase (iNOS), leading to increased nitric oxide (NO) production, which further exacerbates mitochondrial dysfunction.[10]

Detailed Experimental Protocols

The following protocols are representative of the methods used to assess Efavirenz-induced mitochondrial dysfunction in neuronal cells.

Measurement of Intracellular ATP Levels

Principle: Intracellular ATP is quantified using a luciferase-based bioluminescence assay. The enzyme firefly luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.[11][12]

Protocol:

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and treat with various concentrations of Efavirenz for the desired duration.[7]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., a detergent-based reagent) to release the intracellular ATP.[11]

-

Luciferase Reaction: Add a luciferase-based ATP detection reagent to each well. This reagent contains luciferase, luciferin, and other necessary components.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer.[12]

-

Data Analysis: Normalize the luminescence signal of the treated cells to that of the vehicle-treated control cells to determine the percentage of ATP reduction.

Caption: Workflow for measuring intracellular ATP levels.

Assessment of Mitochondrial Membrane Potential (MMP)

Principle: MMP is assessed using cationic fluorescent dyes, such as Tetramethylrhodamine, Methyl Ester (TMRM), that accumulate in the negatively charged mitochondrial matrix.[13][14] The fluorescence intensity of the dye is proportional to the MMP. A decrease in fluorescence indicates mitochondrial depolarization.[15]

Protocol:

-

Cell Culture and Treatment: Culture neuronal cells on glass-bottom dishes suitable for microscopy and treat with Efavirenz.

-

Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 20 nM) in a suitable buffer (e.g., Tyrode's buffer) for 45 minutes at room temperature in the dark.[15]

-

Imaging: Mount the dish on a fluorescence microscope and acquire images of the TMRM fluorescence.[15]

-

Data Analysis: Measure the fluorescence intensity of mitochondrial regions of interest (ROIs) in both treated and control cells. A decrease in TMRM fluorescence in Efavirenz-treated cells indicates a loss of MMP.[15]

Measurement of Mitochondrial Respiration

Principle: Mitochondrial respiration, or oxygen consumption rate (OCR), is measured using an extracellular flux analyzer (e.g., Seahorse XF Analyzer).[2] This technology allows for the real-time measurement of OCR in intact cells and can be used to determine various parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiratory capacity.[16]

Protocol:

-

Cell Seeding: Seed neuronal cells in a specialized microplate for the extracellular flux analyzer.

-

Efavirenz Treatment: Treat the cells with Efavirenz for the desired duration.

-

Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to measure maximal respiratory capacity.

-

Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Acquisition and Analysis: The instrument measures the OCR at baseline and after each injection. The data is then used to calculate the different respiratory parameters.[2]

Caption: Experimental workflow for a mitochondrial stress test.

Caspase-3 Activity Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[17] The assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore.[18] Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified.

Protocol:

-

Cell Lysate Preparation: Treat neuronal cells with Efavirenz to induce apoptosis. Harvest and lyse the cells to prepare a protein extract.[19]

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.[19]

-

Caspase-3 Reaction: In a 96-well plate, incubate the cell lysate with the DEVD-pNA substrate in a reaction buffer at 37°C.[19][20]

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[17][20]

-

Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Compare the activity in Efavirenz-treated samples to that of untreated controls.

Conclusion and Future Directions

The evidence strongly indicates that Efavirenz induces significant mitochondrial dysfunction in neuronal cells, which is a major contributor to its associated CNS side effects. The mechanisms involve direct inhibition of the electron transport chain, leading to reduced ATP production, increased oxidative stress, and the activation of apoptotic pathways. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to study and mitigate Efavirenz-induced neurotoxicity.

Future research should focus on identifying neuroprotective strategies to counteract the detrimental effects of Efavirenz on mitochondria. This could include the co-administration of antioxidants, compounds that enhance mitochondrial biogenesis, or the development of second-generation NNRTIs with an improved safety profile. A deeper understanding of the intricate signaling pathways involved will be instrumental in designing targeted therapeutic interventions to improve the quality of life for individuals undergoing HIV treatment.

References

- 1. mjmcasereports.org [mjmcasereports.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Late-onset efavirenz toxicity: A descriptive study from Pretoria, South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuronal bioenergetics and acute mitochondrial dysfunction: a clue to understanding the central nervous system side effects of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Efavirenz Induces Neuronal Autophagy and Mitochondrial Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV Non-Nucleoside Reverse Transcriptase Inhibitor Efavirenz Reduces Neural Stem Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efavirenz Promotes β-Secretase Expression and Increased Aβ1-40,42 via Oxidative Stress and Reduced Microglial Phagocytosis: Implications for HIV Associated Neurocognitive Disorders (HAND) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Involvement of nitric oxide in the mitochondrial action of efavirenz: a differential effect on neurons and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of intracellular ATP in primary cultures of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]

- 13. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. mpbio.com [mpbio.com]

- 19. Caspase-3 Activity Assay [bio-protocol.org]

- 20. sigmaaldrich.com [sigmaaldrich.com]

The Pathophysiology of Tenofovir Disoproxil Fumarate-Associated Renal Toxicity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenofovir (B777) disoproxil fumarate (B1241708) (TDF), a cornerstone of antiretroviral therapy for HIV and hepatitis B virus infections, is associated with a risk of renal toxicity, primarily manifesting as proximal tubular dysfunction. This technical guide provides a comprehensive overview of the intricate pathophysiological mechanisms underlying TDF-induced nephrotoxicity. The core of this toxicity lies in the preferential accumulation of tenofovir within renal proximal tubular epithelial cells, driven by the interplay of specific cellular transporters. This intracellular accumulation leads to mitochondrial dysfunction, characterized by mitochondrial DNA (mtDNA) depletion and structural abnormalities, which in turn triggers a cascade of downstream events including oxidative stress, inflammation, and apoptosis. Understanding these molecular pathways is crucial for the development of safer therapeutic alternatives and effective strategies for the prevention and management of TDF-associated renal adverse events.

The Central Role of Renal Proximal Tubules and Cellular Transport

The renal toxicity of TDF is predominantly localized to the proximal tubules of the kidney.[1][2] This specificity is a direct consequence of the cellular transport mechanisms responsible for the uptake and efflux of tenofovir in these cells.

Tenofovir enters the proximal tubular epithelial cells from the bloodstream via the basolateral membrane. This uptake is primarily mediated by human organic anion transporters, with OAT1 playing a major role and OAT3 contributing to a lesser extent.[1][3][4] Once inside the cell, tenofovir is secreted into the tubular lumen for excretion through the apical membrane by multidrug resistance-associated proteins, MRP2 and MRP4.[1][5][6]

An imbalance between the uptake and efflux of tenofovir can lead to its intracellular accumulation, a key initiating event in the cascade of cellular toxicity.[7] Factors that increase the activity of OAT1 or decrease the function of MRP2 and MRP4 can exacerbate this accumulation and enhance the risk of nephrotoxicity.[1][8] For instance, co-administration of drugs that are also substrates for these transporters, such as certain protease inhibitors like ritonavir, can competitively inhibit tenofovir efflux, leading to higher intracellular concentrations.[9][10][11]

Below is a diagram illustrating the transport of tenofovir in renal proximal tubular cells.

Mitochondrial Toxicity: The Core of Cellular Damage

A primary mechanism of TDF-induced renal cell injury is mitochondrial toxicity.[1][5][12] Tenofovir, being a nucleotide analog, can interfere with mitochondrial function in several ways.

The most significant effect is the inhibition of mitochondrial DNA polymerase-γ (POLG), the enzyme responsible for replicating mtDNA.[5][13][14] This inhibition leads to a depletion of mtDNA, which encodes essential components of the electron transport chain.[13][15][16] The resulting impairment of oxidative phosphorylation diminishes ATP production, which is critical for the energy-intensive transport processes in proximal tubular cells.[4][14]

Morphologically, TDF-induced mitochondrial toxicity is characterized by several ultrastructural changes, including an increase in the number and size of mitochondria, irregular shapes, and sparse, fragmented cristae.[12][17] These alterations are visible on electron microscopy of renal biopsy specimens from patients with TDF nephrotoxicity.[17]

The following diagram outlines the pathway of TDF-induced mitochondrial dysfunction.

References

- 1. Assessment of Oxidative Stress Biomarkers in Rat Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Oxidative Stress Biomarkers in Some Rat Brain Structures and Peripheral Organs Underwent Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mpbio.com [mpbio.com]

- 10. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Tenofovir induced renal damage is associated with activation of NF-κB inflammatory signaling pathway and PARP overactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ircmj.com [ircmj.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Emtricitabine and Tenofovir Disoproxil Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and metabolism of two key antiretroviral drugs, emtricitabine (B123318) (FTC) and tenofovir (B777) disoproxil fumarate (B1241708) (TDF). Understanding these fundamental processes is critical for optimizing drug efficacy, minimizing toxicity, and developing novel therapeutic strategies.

Introduction

Emtricitabine, a synthetic nucleoside analog of cytidine, and tenofovir disoproxil fumarate, a prodrug of the nucleotide analog tenofovir, are cornerstones of highly active antiretroviral therapy (HAART) for the treatment and prevention of HIV infection.[1][2] Both drugs are nucleos(t)ide reverse transcriptase inhibitors (NRTIs) that, after intracellular activation, act as chain terminators of viral DNA synthesis.[1][2] Their efficacy is critically dependent on their ability to enter target cells and be metabolized into their pharmacologically active forms.

Cellular Uptake Mechanisms

The entry of emtricitabine and tenofovir disoproxil fumarate into target cells occurs through distinct mechanisms, which influences their intracellular concentrations and, consequently, their antiviral activity.

2.1. Emtricitabine (FTC)

Emtricitabine, being a hydrophilic molecule, relies on cellular transporters for its uptake. Several transporter families have been implicated in its cellular entry, including:

-

Equilibrative Nucleoside Transporters (ENTs): Specifically, ENT1 has been shown to be involved in the transport of emtricitabine.[3]

-

Concentrative Nucleoside Transporters (CNTs): CNT1 is also a confirmed transporter for emtricitabine.[3]

-

Organic Cation Transporters (OCTs): OCTN1 has been identified as a contributor to emtricitabine uptake.[4] The data also suggest that uptake of emtricitabine occurs through organic cation transporter (OCT) 1.[5]

-

Multidrug and Toxin Extrusion Protein 1 (MATE1): Emtricitabine is a substrate of the efflux transporter MATE1, which can influence its net intracellular accumulation.[6]

The expression levels of these transporters in different cell types can lead to variations in emtricitabine uptake and efficacy.

2.2. Tenofovir Disoproxil Fumarate (TDF) and Tenofovir (TFV)

Tenofovir disoproxil fumarate is a lipophilic prodrug designed to enhance the oral bioavailability and cellular permeability of tenofovir.[7]

-

TDF Uptake: TDF primarily enters cells via passive diffusion across the plasma membrane.[8][9] Its lipophilicity facilitates this process.[8] However, its accumulation follows non-linear kinetics, and the process can be inhibited by carboxylesterase inhibitors, suggesting that intracellular enzymes play a role in trapping the drug.[8][9]

-

Tenofovir (TFV) Uptake: Following oral administration, TDF is rapidly hydrolyzed in the plasma to tenofovir.[2][10] Tenofovir itself is hydrophilic and its cellular uptake is less efficient than that of TDF.[11] While some studies suggest that tenofovir uptake is energy-dependent and may involve endocytosis, specific transporters like organic anion transporters (OATs) 1 and 3, previously identified in renal tubules, are not expressed in vaginal or T cells.[8][9]

The significantly greater cellular accumulation of TDF compared to TFV results in substantially higher intracellular levels of the active metabolite, tenofovir diphosphate (B83284).[8]

Intracellular Metabolism